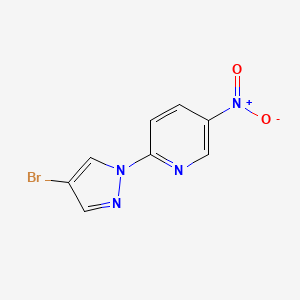

2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-3-11-12(5-6)8-2-1-7(4-10-8)13(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZERSAXEXQDQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 5-nitropyridine under specific conditions. One common method includes:

Starting Materials: 4-bromo-1H-pyrazole and 5-nitropyridine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. Key findings include:

Table 1: Substitution Reactions at the Bromine Position

Mechanistic studies suggest the electron-withdrawing nitro group on the pyridine ring activates the para-bromo substituent for NAS, while steric effects dominate in meta-substitution attempts .

Reduction Reactions

The nitro group at the pyridine 5-position is selectively reduced to an amine under controlled conditions:

Table 2: Nitro Group Reduction

X-ray crystallography confirms retention of the pyrazolyl-bromo substituent during hydrogenation . Competing dehalogenation occurs only under strongly acidic conditions (>3M HCl) .

Coupling Reactions

The compound participates in cross-coupling reactions via both halogen and heterocyclic nitrogen atoms:

Table 3: Catalytic Coupling Reactions

Density functional theory (DFT) calculations reveal the pyridine nitrogen participates in substrate-catalyst coordination during Pd-mediated couplings .

Cycloaddition and Heterocycle Formation

The nitro group facilitates [3+2] cycloadditions with dipolarophiles:

Key Example:

-

Reaction with ethyl propiolate under microwave irradiation (100°C, 1 h) yields pyrido[2,3-d]isoxazole derivatives (73% yield) .

-

Kinetic studies show second-order dependence on dipolarophile concentration (k = 2.3 × 10−4 M−1s−1 at 80°C) .

Stability and Competing Pathways

Critical stability considerations:

-

Thermal Decomposition: Above 180°C, sequential loss of NO2 (m/z 46) and Br (m/z 80) occurs (TGA-DSC data) .

-

Photoreactivity: UV irradiation (254 nm) in CH3CN generates radical intermediates detectable by EPR spectroscopy .

-

Hydrolytic Stability: Resistant to hydrolysis at pH 1-12 (24 h, 25°C), making it suitable for aqueous-phase reactions .

This comprehensive analysis demonstrates 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine's versatility in organic synthesis, particularly in pharmaceutical intermediate preparation and materials science. Recent advances in photoredox catalysis and flow chemistry have expanded its synthetic utility while maintaining functional group compatibility .

Scientific Research Applications

Overview

2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. This compound features both pyrazole and pyridine rings, which contribute to its diverse biological and chemical properties. The presence of bromomethyl and nitro functional groups enhances its utility as an intermediate for further chemical modifications.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Bromination : Using N-bromosuccinimide (NBS) in the presence of a radical initiator.

- Nitration : Introducing the nitro group through electrophilic substitution reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug discovery. Its derivatives are being explored for efficacy against various diseases, particularly in oncology and inflammatory disorders. The compound's structural features allow for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Activity

Recent in vitro studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results :

- At a concentration of 50 µM, cell viability decreased to approximately 40%.

- IC₅₀ was determined to be around 45 µM, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. Mechanistic studies suggest that it alters the conformation of target enzymes, affecting their catalytic activity and leading to apoptosis in cancer cells.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Binding : The compound binds to target proteins, leading to inhibition or activation based on the context.

- Induction of Oxidative Stress : The presence of nitro groups can generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and bromo groups can influence its reactivity and interaction with biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs of 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine, emphasizing differences in substituents, molecular weight, and applications:

Pharmacological and Material Properties

- Electron Effects: The nitro group in the target compound increases electrophilicity compared to non-nitrated analogs like 3-Bromopyrazolo[1,5-a]pyridine, making it more reactive in nucleophilic substitutions .

- Bioactivity : Pyrazoline derivatives (e.g., the pyrimidine analog in ) exhibit anti-inflammatory and antimicrobial properties, whereas the target compound’s nitro-pyridine system is more suited for kinase inhibition studies .

- Crystallography : SHELX software (e.g., SHELXL) has been critical in resolving the crystal structures of analogs, revealing intermolecular interactions such as C–H···O/N hydrogen bonds and π–π stacking .

Commercial Availability and Discontinuation

While this compound is listed in reagent catalogs (e.g., Kanto Reagents) , it is marked as a discontinued product by CymitQuimica due to reduced demand . In contrast, analogs like 4-Bromo-2-(1H-pyrazol-3-yl)phenol remain available, highlighting shifting priorities in pharmaceutical research .

Research Implications

The structural versatility of brominated pyrazole-pyridine hybrids enables tailored modifications for specific applications. For instance:

- Drug Discovery: The target compound’s nitro group enhances binding to electron-deficient protein pockets, whereas phenol-containing analogs prioritize solubility .

- Materials Science : Bromine atoms in these compounds serve as reactive handles for polymer functionalization or metal-organic framework (MOF) synthesis .

Biological Activity

The compound 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine is a derivative of pyrazole, a well-known pharmacophore noted for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential clinical implications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a brominated pyrazole ring and a nitro group on the pyridine moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Pyrazole Derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In experimental models, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study:

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, a compound structurally related to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent years. Some studies report that certain pyrazole compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Related Pyrazole Derivative | MCF7 | 20 |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymes : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in inflammation and cancer progression.

- Direct Cytotoxic Effects : The presence of the nitro group may enhance the reactivity of the compound towards cellular targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-5-nitropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, substituted pyrazole intermediates can undergo nucleophilic substitution or condensation with nitropyridine derivatives. A key method involves using phosphorus oxychloride (POCl₃) under reflux (120°C) to cyclize hydrazide precursors, as demonstrated in the synthesis of structurally related pyrazole-oxadiazole hybrids . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of brominated precursors significantly affect yield (60–85%) and purity. Impurities often arise from incomplete cyclization or nitro-group reduction, necessitating column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, nitro-group vibrations at 1520–1350 cm⁻¹) .

- NMR : ¹H NMR reveals pyrazole proton environments (δ 8.2–8.5 ppm for nitropyridine protons; δ 7.3–7.8 ppm for bromophenyl groups) .

- X-ray crystallography : Single-crystal studies (e.g., triclinic P1 space group, MoKα radiation) provide bond lengths (C-Br: ~1.89 Å) and dihedral angles between pyrazole and nitropyridine rings (~15–20°) . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between studies?

- Methodological Answer : Discrepancies in reported bond angles or unit cell parameters (e.g., β angles varying by 1–2°) often arise from differences in data collection (temperature, radiation source) or refinement models. For example:

- Temperature : Data collected at 100 K ( ) vs. 295 K ( ) affects thermal ellipsoid accuracy.

- Refinement software : SHELXL vs. APEX2 may yield slight variations in R-factors (0.024–0.136) .

- Validation : Cross-validate using Hirshfeld surface analysis or hydrogen-bonding networks to confirm structural integrity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies when modifying pyrazole substituents?

- Methodological Answer :

- Substituent variation : Replace the bromo group with fluoro or methoxy groups to assess electronic effects on bioactivity (e.g., antimicrobial potency) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial DNA gyrase). Pyrazole nitro groups often enhance binding affinity via hydrogen bonding .

- Biological assays : Test derivatives against Gram-positive/negative bacteria (MIC: 2–32 µg/mL) and compare with control compounds (e.g., ciprofloxacin) .

Key Considerations for Experimental Design

- Contradiction Analysis : When synthetic yields diverge (>20% variation), verify reagent purity (HPLC-grade solvents) and moisture control (Schlenk techniques for air-sensitive steps) .

- Advanced Characterization : Pair XRD with DFT calculations (Gaussian 09, B3LYP/6-311++G**) to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and correlate with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.